molecular formula C17H20Cl2N2O4 B14597577 Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1) CAS No. 61055-53-6

Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)

Cat. No.: B14597577
CAS No.: 61055-53-6
M. Wt: 387.3 g/mol
InChI Key: WETJTIIFTUVLDH-UHFFFAOYSA-N
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Description

Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1) is a complex organic compound that combines the properties of oxalic acid and an imidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole typically involves multiple steps. One common method includes the nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate . This reaction forms the imidazole ring and incorporates the dichlorophenyl and hexyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxalic acid derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the dichlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid–1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole is unique due to its combination of oxalic acid and imidazole properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its specific structure also provides distinct advantages in terms of binding affinity and specificity compared to similar compounds.

Properties

CAS No.

61055-53-6

Molecular Formula

C17H20Cl2N2O4

Molecular Weight

387.3 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)hexyl]imidazole;oxalic acid

InChI

InChI=1S/C15H18Cl2N2.C2H2O4/c1-2-3-4-12(10-19-8-7-18-11-19)14-6-5-13(16)9-15(14)17;3-1(4)2(5)6/h5-9,11-12H,2-4,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

WETJTIIFTUVLDH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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